![molecular formula C21H22ClN5OS2 B2520146 5-((4-(3-Chlorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886914-46-1](/img/structure/B2520146.png)
5-((4-(3-Chlorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to be a derivative of 1H-1,2,4-triazole, a heterocyclic compound that is known for its various pharmacological activities. The structure suggests that it is a complex molecule with multiple substituents, including a piperazine ring and a thiophene moiety, which are often found in drugs with antihypertensive properties.
Synthesis Analysis
The synthesis of related triazole compounds has been explored in the literature. For instance, a series of 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines, which share a similar core structure to the compound of interest, was synthesized and evaluated for antihypertensive activity. One of these compounds demonstrated significant activity and was studied further to understand its mechanism of action . Additionally, a method for synthesizing [1,2,4]triazolo[4,3-α]piperazines has been reported, which involves the condensation of chloromethyloxadiazoles with ethylenediamines. This method could potentially be adapted for the synthesis of the compound , considering the structural similarities .
Molecular Structure Analysis
The molecular structure of the compound includes a 1,2,4-triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms. This core is fused with a thiazole ring and substituted with a piperazine ring linked to a 3-chlorophenyl group. The presence of the thiophene and piperazine rings suggests that the compound could interact with biological targets through various non-covalent interactions, such as hydrogen bonding and π-π stacking.
Chemical Reactions Analysis
While specific reactions of the compound have not been detailed in the provided papers, the functional groups present in the molecule suggest that it could undergo typical organic reactions. For example, the triazole ring might participate in nucleophilic substitution reactions, and the chlorophenyl group could be involved in electrophilic aromatic substitution. The piperazine ring could also be modified through alkylation or acylation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by its heterocyclic structure and the presence of various substituents. These properties include solubility, melting point, and stability, which are critical for the pharmacokinetic profile of a drug. The compound's lipophilicity, influenced by the chlorophenyl and thiophene groups, would affect its ability to cross biological membranes. The piperazine ring is known to impart water solubility, which could enhance the compound's bioavailability.
Applications De Recherche Scientifique
Synthesis and Characterization
This compound belongs to a class of substances that have been synthesized and characterized for their unique structural properties. Research has focused on the synthesis of novel 1,2,4-triazole derivatives and their derivatives due to their potential biological activities. For example, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and explored their antimicrobial activities, indicating a broader interest in this class of compounds for their potential antimicrobial properties (Bektaş et al., 2007).
Potential Biological Activities
The research into these compounds extends into their potential biological activities, including antimicrobial, anti-inflammatory, and antifungal properties. For instance, compounds with a similar structural framework have been shown to possess good to moderate activities against various microorganisms, suggesting potential utility in developing new antimicrobial agents. A study by Tozkoparan et al. (2004) demonstrated the anti-inflammatory and analgesic activities of 6-(α-Amino-4-chlorobenzyl)thiazolo[3,2-b]-1,2,4-triazol-5-ols, underscoring the therapeutic potential of these compounds (Tozkoparan et al., 2004).
Molecular Docking Studies
Further studies have explored the molecular mechanisms behind the anticancer properties of related compounds through density functional theory and molecular docking. For example, Karayel (2021) conducted a detailed study on the tautomeric properties, conformations, and potential anticancer activities of benzimidazole derivatives bearing a 1,2,4-triazole ring, highlighting the importance of molecular modeling in understanding the bioactivity of these compounds (Karayel, 2021).
Pharmacologically Relevant Properties
The solubility, thermodynamics, and partitioning processes of novel antifungal compounds from the 1,2,4-triazole class have also been investigated, providing insights into their pharmacokinetic profiles and potential therapeutic applications. Volkova et al. (2020) synthesized a novel potential antifungal compound and determined some of its pharmacologically relevant physicochemical properties, offering a foundation for further drug development processes (Volkova et al., 2020).
Propriétés
IUPAC Name |
5-[[4-(3-chlorophenyl)piperazin-1-yl]-thiophen-2-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5OS2/c1-2-17-23-21-27(24-17)20(28)19(30-21)18(16-7-4-12-29-16)26-10-8-25(9-11-26)15-6-3-5-14(22)13-15/h3-7,12-13,18,28H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLPFFUFTOYOLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCN(CC4)C5=CC(=CC=C5)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-(3-Chlorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2520063.png)
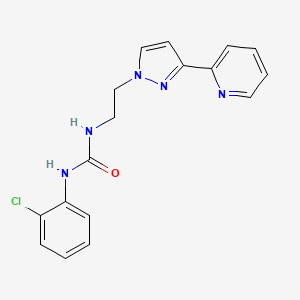
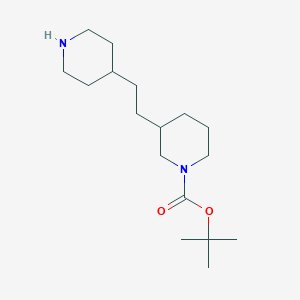

![N'-[(1E)-(2-ethoxyphenyl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide](/img/structure/B2520070.png)
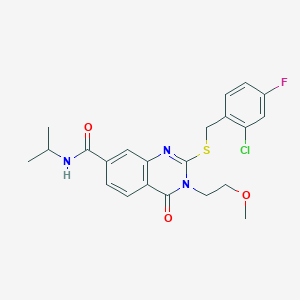
![8-(2-bromobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2520075.png)
![2-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B2520076.png)
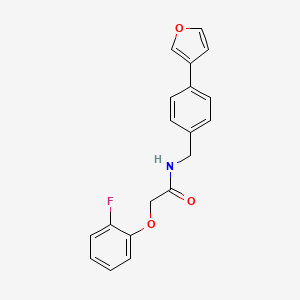
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2520079.png)
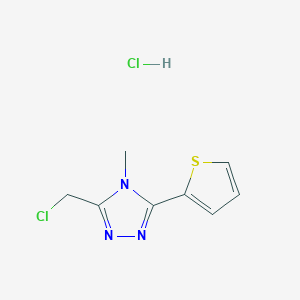
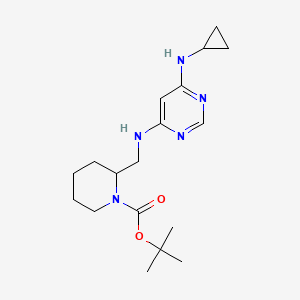
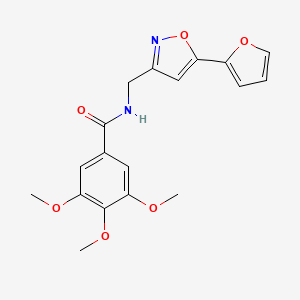
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B2520085.png)